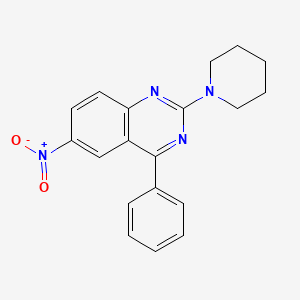![molecular formula C19H14BrF2NO3 B5126033 4-bromo-N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide](/img/structure/B5126033.png)
4-bromo-N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide, also known as BDF 919, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of naphthamides and has been found to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of 4-bromo-N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide 919 is not fully understood. However, it has been suggested that it may act by inhibiting the activity of PARP. PARP is involved in the repair of DNA damage, and its inhibition can lead to the accumulation of DNA damage and cell death. Moreover, this compound 919 has been found to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound 919 has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Moreover, it has been found to inhibit the proliferation and migration of cancer cells. In addition, this compound 919 has been found to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide 919 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Moreover, it has been well characterized in the literature, and its biological activities have been extensively studied. However, there are some limitations to the use of this compound 919 in lab experiments. It has been found to exhibit some toxicity towards normal cells, and its effects on the immune system are not fully understood.
Zukünftige Richtungen
There are several future directions for the research on 4-bromo-N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide 919. One direction is to investigate its effects on the immune system. Another direction is to study its potential as a sensitizer for cancer therapy. Moreover, further research is needed to understand its mechanism of action and to develop more potent and selective analogs of this compound 919.
Conclusion:
In conclusion, this compound 919 is a synthetic compound that has been widely used in scientific research. It exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. Its mechanism of action is not fully understood, but it has been suggested to act by inhibiting the activity of PARP and NF-κB. This compound 919 has several advantages for lab experiments, but there are also some limitations to its use. There are several future directions for the research on this compound 919, including investigating its effects on the immune system and studying its potential as a sensitizer for cancer therapy.
Synthesemethoden
The synthesis of 4-bromo-N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide 919 involves the reaction of 4-bromo-2-naphthoic acid with 2-(difluoromethoxy)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain the pure compound. The synthesis method of this compound 919 has been well established in the literature and has been used by many researchers.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide 919 has been widely used in scientific research due to its biological activities. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. Moreover, it has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition of PARP activity has been found to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
4-bromo-N-[2-(difluoromethoxy)phenyl]-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrF2NO3/c1-25-17-13(10-11-6-2-3-7-12(11)16(17)20)18(24)23-14-8-4-5-9-15(14)26-19(21)22/h2-10,19H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUHQDVWHVQLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3OC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzoic acid](/img/structure/B5125954.png)
![3-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5125957.png)

![2-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5125965.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-fluorobenzamide](/img/structure/B5125970.png)
![1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl phenoxyacetate](/img/structure/B5125978.png)
![3-[(1,3-benzothiazol-2-ylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5125985.png)
![2-[{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5126007.png)
![(3R*,4R*)-1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5126012.png)
![N,N-diethyl-2-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}ethanamine](/img/structure/B5126030.png)
![4-(4-fluorophenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B5126035.png)
![2-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5126055.png)
![1,1'-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5126056.png)
![methyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B5126064.png)